喹那普利二酮哌嗪

描述

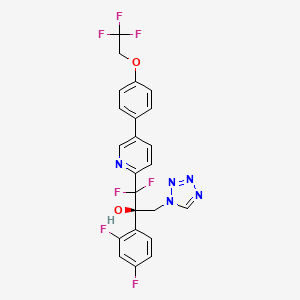

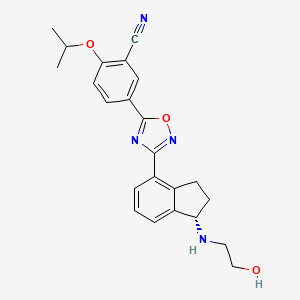

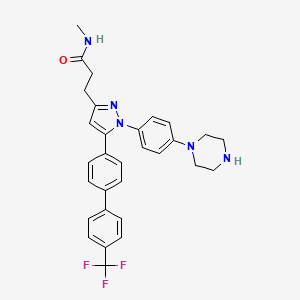

Quinapril Diketopiperazine is a derivative of the drug Quinapril . Quinapril is an ACE inhibitor prodrug used to treat hypertension, congestive heart failure, and slow the rate of progression of renal disease .

Synthesis Analysis

2,5-Diketopiperazines (DKPs) are cyclic peptides composed of two amino acids and have been synthesized using various methods . In chemical synthesis, a multi-step reaction requiring purification and racemization is problematic . A detailed reaction mechanism for the deFmoc reaction is proposed via density functional theory (DFT) calculations .Molecular Structure Analysis

The molecular formula of Quinapril Diketopiperazine is C25H28N2O4 . It is a derivative of Quinapril, which is metabolized into Quinaprilat in the liver .Chemical Reactions Analysis

Quinapril Hydrochloride (QHCl) in the amorphous state undergoes cyclization to form Quinapril Diketopiperazine . The reaction rate is affected by sample weight, dilution through mixing with another solid, and by altering the pressure above the sample .科学研究应用

心血管应用:

- 喹那普利已被证明会影响冠状动脉疾病患者的微血管内皮功能,表明在治疗内皮功能障碍方面具有潜在益处 (Schlaifer 等,1997)。

- 它还因其血流动力学作用而受到研究,例如通过降低总外周阻力来降低血压,而不会产生心动过速或干扰肾脏血流动力学 (Gupta 等,1990)。

药代动力学和代谢:

- 研究的重点是开发测定各种生物液体中喹那普利及其代谢物的方法,这对于了解其药代动力学和治疗监测至关重要 (Kugler 等,1995)。

化学稳定性:

- 研究探索了喹那普利在药物制剂中的稳定性,由于其在水溶液中的不稳定性,这是一个重大挑战。这项研究对于开发有效且稳定的基于喹那普利的药物至关重要 (Freed 等,2005)。

- 还研究了 pH 对喹那普利稳定性的影响及其使用 pH 改良剂的潜在改善 (Hailu 和 Bogner,2009)。

治疗功效:

- 喹那普利已被评估其在治疗高血压和充血性心力衰竭等疾病中的疗效,在改善症状和运动耐量方面显示出良好的结果 (Riegger,1991)。

安全和危害

未来方向

Quinapril is used off-label for chronic heart failure (CHF) and slowing the progression of renal disease in patients with diabetes . As a class, ACE inhibitors have been shown to reduce proteinuria in diabetic patients . More research is needed to explore the potential uses of Quinapril Diketopiperazine in these areas.

属性

IUPAC Name |

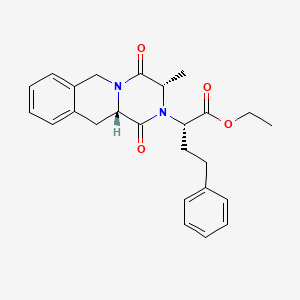

ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDYKENLGBOEPD-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146035 | |

| Record name | PD 109488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinapril Diketopiperazine | |

CAS RN |

103733-49-9 | |

| Record name | PD 109488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 109488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-109488 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)